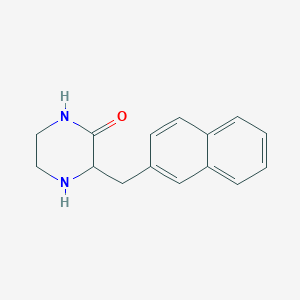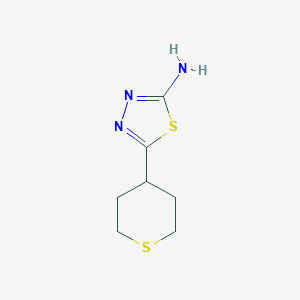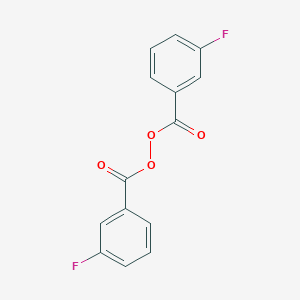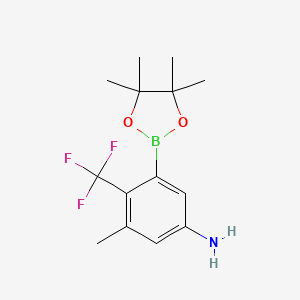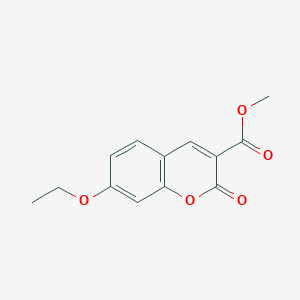
Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities This compound is characterized by its chromene core structure, which is a benzopyran ring fused with a lactone ring
Métodos De Preparación
The synthesis of Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by esterification to introduce the methyl carboxylate group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Análisis De Reacciones Químicas
Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Aplicaciones Científicas De Investigación
Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound exhibits biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds such as:
Methyl 7-Hydroxy-2-oxo-2H-chromene-3-carboxylate: This compound has a hydroxyl group instead of an ethoxy group, which may alter its chemical reactivity and biological activity.
Ethyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate: The ethyl ester variant may have different solubility and stability properties.
7-Diethylamino-2-oxo-2H-chromene-3-carboxylic acid: This compound contains a diethylamino group, which can significantly change its pharmacological profile
Propiedades
Fórmula molecular |
C13H12O5 |
|---|---|
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
methyl 7-ethoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C13H12O5/c1-3-17-9-5-4-8-6-10(12(14)16-2)13(15)18-11(8)7-9/h4-7H,3H2,1-2H3 |
Clave InChI |
WYPMVDZGXBTVIE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13685567.png)
![1-Boc-3-[4-(methylthio)phenyl]pyrrolidine](/img/structure/B13685575.png)
![4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13685580.png)
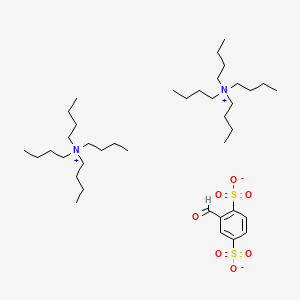
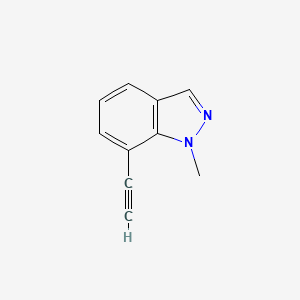

![6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13685591.png)
![(S)-2-[1-Boc-4-[7-Cbz-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-2-piperazinyl]acetonitrile](/img/structure/B13685594.png)
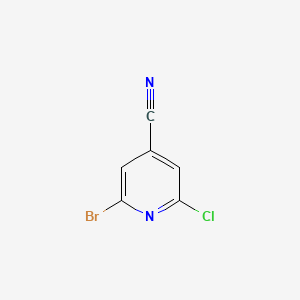
![9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13685601.png)
